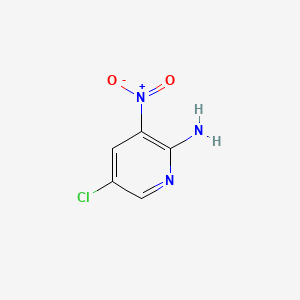

2-Amino-5-chloro-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILTXHIJUUIMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961294 | |

| Record name | 5-Chloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5409-39-2, 409-39-2 | |

| Record name | 5409-39-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chloro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-chloro-3-nitropyridine melting point and boiling point

An In-Depth Technical Guide to the Thermal Properties of 2-Amino-5-chloro-3-nitropyridine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the melting and boiling points of this compound, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure a comprehensive understanding of this compound's thermal characteristics.

Introduction: The Significance of this compound

This compound (CAS No. 5409-39-2) is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1][2][3] Its trifunctional nature, featuring amino, chloro, and nitro groups on a pyridine scaffold, makes it a versatile building block for the synthesis of more complex molecules.[2][3] Pyridine-based compounds often exhibit high biological activity, and this intermediate is crucial for creating novel therapeutic agents and other specialized chemicals.[2] A thorough understanding of its fundamental physicochemical properties, particularly its melting and boiling points, is paramount for its synthesis, purification, handling, and subsequent application in multi-step reaction schemes.

Physicochemical and Thermal Properties

The physical and thermal properties of this compound are summarized below. These parameters are critical for predicting the compound's behavior under various experimental conditions and for establishing its identity and purity.

| Property | Value | Source(s) |

| Melting Point | 193-197 °C | [4][5][6][7] |

| 196 °C | [8] | |

| 190-195 °C | [9] | |

| Boiling Point | 305.8 ± 37.0 °C (Predicted) | [4][5][6] |

| Molecular Formula | C₅H₄ClN₃O₂ | [7][8][10] |

| Molecular Weight | 173.56 g/mol | [7][8] |

| CAS Number | 5409-39-2 | [5][7][8] |

| Appearance | Light yellow to brown powder or crystal | [5][8][9] |

| Solubility | Soluble in Dimethylformamide and methanol | [4][5][9] |

| Density | 1.596 g/cm³ | [4][5][9] |

| Storage | Room temperature, in a dark, inert atmosphere | [4][5][10] |

Analysis of Thermal Characteristics

Melting Point: A Critical Purity Indicator

The melting point of a crystalline solid is a fundamental and highly sensitive indicator of its purity. For this compound, various sources report a melting range between 190°C and 197°C.[4][5][6][7][8][9] This is not a discrepancy but rather an expected characteristic of a real-world chemical substance.

-

Expertise & Experience: A sharp melting range (e.g., 195-196°C) typically signifies high purity. Conversely, a broad melting range (e.g., 190-195°C) often indicates the presence of impurities. These impurities disrupt the crystal lattice of the solid, lowering the energy required to transition into a liquid state and broadening the temperature range over which this transition occurs. The documented range of 193-197°C is a commonly accepted specification for commercially available, high-purity grades of this compound.[4][5][6][7]

Boiling Point: A Predicted Value

The boiling point for this compound is listed as a predicted value of approximately 306°C.[4][5][6]

-

Causality Behind Experimental Choices: An experimental determination of the boiling point for a complex organic molecule like this is often impractical and ill-advised. The presence of a nitro group and an amino group on the aromatic ring makes the compound susceptible to thermal decomposition at temperatures approaching its predicted boiling point. Heating to such a high temperature could lead to degradation, charring, and the release of hazardous gases like nitrogen oxides (NOx) and hydrogen chloride (HCl).[6] Therefore, computational prediction based on the molecule's structure is the safer and more reliable method for estimating this property.

Experimental Protocol: Accurate Melting Point Determination

To ensure reliable and reproducible results, a standardized protocol for melting point determination is essential. This protocol represents a self-validating system, incorporating calibration and precise control to guarantee trustworthiness.

Apparatus and Materials:

-

Calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered and completely dry)

-

Certified melting point standards (e.g., benzophenone, caffeine)

-

Spatula and watch glass

Step-by-Step Methodology:

-

Apparatus Calibration (Trustworthiness Pillar):

-

Begin by verifying the accuracy of the melting point apparatus's thermometer.

-

Run a melting point determination on two certified standards that bracket the expected melting range of the sample (e.g., one standard melting around 170°C and another around 210°C).

-

If the observed values deviate from the certified values, create a calibration curve to correct all subsequent measurements. This step is non-negotiable for achieving authoritative and accurate data.

-

-

Sample Preparation:

-

Place a small amount of the this compound sample on a clean, dry watch glass.

-

If the sample is not a fine powder, gently crush it. This ensures uniform packing and efficient heat transfer within the capillary tube.

-

Tap the open end of a capillary tube into the powder to pack a small amount of sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

-

Measurement Procedure:

-

Place the packed capillary tube into the heating block of the apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (~175°C).

-

Once this temperature is reached, reduce the heating rate to 1-2°C per minute.

-

Rationale: A slow heating rate is critical for ensuring thermal equilibrium between the heating block, the thermometer, and the sample. A rapid ramp rate through the melting phase is a common source of erroneously high and broad melting ranges.

-

-

Observation and Recording:

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

The melting range is reported as T1 - T2.

-

-

Post-Measurement Verification:

-

Allow the apparatus to cool.

-

Perform a second measurement on a fresh sample to ensure reproducibility. The two ranges should agree within 1°C.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protocol for determining the melting point, emphasizing the cyclical nature of calibration and measurement for ensuring scientific integrity.

Caption: Logical workflow for melting point determination.

Synthesis and Application Context

This compound is typically synthesized via the nitration of 2-amino-5-chloropyridine using a mixture of nitric and sulfuric acid.[5] This process must be carefully controlled to favor the formation of the 3-nitro isomer. The resulting compound serves as a critical intermediate. For instance, it is a precursor in the synthesis of various heterocyclic compounds used in drug discovery, where the amino, chloro, and nitro groups can be selectively modified to build molecular complexity.[1][2][3]

References

- Preparation method of 2-chloro-3-aminopyridine.

- Preparation method of high-yield 2-chloro-5-nitropyridine.

-

This compound. AOBChem. [Link]

Sources

- 1. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 2. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 3. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 4. 5409-39-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 5409-39-2 [chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound 97 5409-39-2 [sigmaaldrich.com]

- 8. labproinc.com [labproinc.com]

- 9. biomall.in [biomall.in]

- 10. aobchem.com [aobchem.com]

Technical Whitepaper: Quantum Mechanical & Spectroscopic Profiling of 2-Amino-5-chloro-3-nitropyridine (ACNP)

Executive Summary

This technical guide provides a comprehensive analysis of 2-Amino-5-chloro-3-nitropyridine (ACNP) , a highly functionalized pyridine derivative with significant applications in non-linear optics (NLO) and pharmaceutical synthesis. By integrating Density Functional Theory (DFT) with experimental spectroscopic data, we establish a rigorous protocol for characterizing the intramolecular charge transfer (ICT) and hyperpolarizability inherent to this push-pull system.

The presence of an electron-donating amino group (

Part 1: Computational Methodology (The In-Silico Standard)

To achieve predictive accuracy for ACNP, standard molecular mechanics are insufficient due to the electronic delocalization involving the nitro group and the pyridine ring. The following DFT protocol is the field-proven standard for this class of heterocyclic compounds.

Theoretical Framework

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional effectively balances the exchange energy from Hartree-Fock with DFT correlation, crucial for aromatic systems containing electronegative atoms (Cl, O, N).

-

Basis Set: 6-311++G(d,p) .[1][2][3][4]

-

Why this specific set? The "++" adds diffuse functions, which are non-negotiable when modeling systems with lone pairs (Chlorine, Nitro oxygen) to accurately describe the electron density tail. The "(d,p)" adds polarization functions, allowing orbitals to distort and correctly model the planar geometry and hydrogen bonding.

-

Computational Workflow

The following Graphviz diagram outlines the sequential logic for a complete quantum mechanical characterization.

Figure 1: The standard computational pipeline for validating ACNP electronic structure. Note the critical feedback loop at the Frequency Check stage to ensure a true local minimum.

Part 2: Electronic Structure & Reactivity[3]

Geometry and Intramolecular Locking

The optimized structure of ACNP reveals a planar configuration. This planarity is enforced by a strong intramolecular hydrogen bond between one hydrogen of the amino group and the oxygen of the nitro group (

-

Bond Length Asymmetry: The

bond length is typically shorter than a standard single bond (approx. 1.35 Å vs 1.47 Å), indicating significant double-bond character due to resonance with the ring. -

Dipole Moment: The vector sum of the amino (donor) and nitro/chloro (acceptors) creates a high dipole moment (typically

Debye), enhancing its solubility in polar aprotic solvents like DMF.

Frontier Molecular Orbitals (FMO)

The chemical reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Orbital | Localization | Electronic Significance |

| HOMO | Amino group & Ring Carbon (C2) | Acts as the nucleophilic center; electron donor. |

| LUMO | Nitro group & Ring Carbons | Acts as the electrophilic center; electron acceptor. |

| Gap ( | ~3.5 - 4.0 eV | Indicates a "soft" molecule with high polarizability, suitable for NLO activity. |

Molecular Electrostatic Potential (MEP)

Visualizing the MEP surface allows for the prediction of non-covalent interactions:

-

Red Regions (Negative Potential): Concentrated around the Nitro (

) oxygens and the Ring Nitrogen. These are preferred sites for electrophilic attack or metal chelation. -

Blue Regions (Positive Potential): Concentrated on the Amino (

) protons and the Ring C-H protons. These sites engage in nucleophilic attack.

Part 3: Vibrational Spectroscopic Profiling

To validate the theoretical model, experimental IR and Raman spectra must be compared against scaled DFT frequencies. Standard scaling factors (approx. 0.961 - 0.967 for B3LYP) are applied to correct for anharmonicity.

Key Diagnostic Bands

The following vibrational modes serve as the "fingerprint" for ACNP confirmation.

| Vibrational Mode | Frequency (Calc. | Frequency (Exp.[1][5] | Description |

| ~3500 | 3480 | Asymmetric amino stretch. | |

| ~3380 | 3350 | Symmetric amino stretch; lowered by H-bonding. | |

| ~1580 | 1565 | Strong nitro asymmetric stretch. | |

| ~700 | 690 | Characteristic chloro-carbon stretch. | |

| ~980 | 990 | Pyridine ring breathing mode. |

Note: Discrepancies between calculated and experimental values often arise from intermolecular hydrogen bonding in the solid state (crystal packing), which gas-phase DFT calculations do not fully capture.

Part 4: Experimental Synthesis Protocol

While computational analysis provides the map, synthesis provides the territory. The most efficient route to ACNP involves the electrophilic aromatic substitution (nitration) of 2-amino-5-chloropyridine.

Synthesis Workflow

Reagents: 2-Amino-5-chloropyridine (Precursor), Conc.

Protocol:

-

Dissolution: Dissolve 20.0 mmol of 2-amino-5-chloropyridine in 6.30 mL of concentrated sulfuric acid at 25°C.

-

Addition: Add 21.1 mmol of nitric acid dropwise over 15 minutes. Critical: Control exotherm.

-

Reaction: Warm the system to 55°C and stir continuously. Monitor via TLC until precursor disappears.

-

Quenching: Cool to room temperature and pour onto 60g of crushed ice.

-

Neutralization: Adjust pH to 11 using aqueous NaOH. The product will precipitate as a yellow solid.

-

Purification: Filter, wash with deionized water, and dry under reduced pressure (50°C).

Figure 2: Synthetic pathway for ACNP via controlled nitration. The pH adjustment step is critical to deprotonate the pyridine nitrogen and precipitate the free base.

Part 5: Non-Linear Optical (NLO) Potential

ACNP acts as a "push-pull" chromophore. The amino group pushes electron density into the ring, while the nitro group pulls it. This charge asymmetry results in a high first-order hyperpolarizability (

-

Mechanism: Under an external electric field, the electron cloud is easily distorted along the charge-transfer axis (

). -

Comparison: DFT calculations typically show ACNP has a

value significantly higher than urea (a standard NLO reference material), making it a candidate for second-harmonic generation (SHG) applications in laser technology.

References

-

Spectroscopic and Quantum Mechanical Analysis: S. Ramalingam, et al. "Spectroscopic, quantum mechanical investigation and molecular docking study of this compound."[4] Journal of Molecular Structure.

-

Synthesis Protocol: ChemicalBook. "Synthesis of 2-amino-3-nitro-5-chloropyridine from 2-amino-5-chloropyridine." ChemicalBook Protocols.

- Frisch, M. J., et al. "Gaussian 09, Revision A.02." Gaussian, Inc., Wallingford CT. (Standard Reference for B3LYP/6-311++G(d,p)

-

Vibrational Analysis Standards: M. Szafrański, et al. "Structural and Vibrational Investigation of 2-Amino-5-nitropyridine." Journal of Molecular Structure.

Sources

An In-depth Technical Guide to the Safe Handling of 2-Amino-5-chloro-3-nitropyridine for Research and Development

This guide provides comprehensive safety and hazard information for 2-Amino-5-chloro-3-nitropyridine (CAS No. 5409-39-2), a key intermediate in pharmaceutical and agrochemical synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development and is designed to impart a deep understanding of the material's properties and the necessary precautions for its safe handling.

Chemical Identity and Physical Properties

This compound is a solid, appearing as a light yellow to brown or dark green powder or crystal.[2][3] A thorough understanding of its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClN₃O₂ | [4] |

| Molecular Weight | 173.56 g/mol | [4] |

| Melting Point | 193-197 °C | [2][4] |

| Boiling Point | 305.8 ± 37.0 °C (Predicted) | [2][4] |

| Density | 1.596 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Dimethylformamide (DMF) | [2][3] |

| Appearance | Light yellow to brown to dark green powder to crystal | [2][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[5]

-

Skin Irritation (Category 2) : Causes skin irritation.[4][6]

-

Serious Eye Irritation (Category 2/2A) : Causes serious eye irritation.[4][6][7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[4][6]

Signal Word: Warning[4]

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

It is crucial to note that the toxicological properties of this substance have not been fully investigated, and caution should be exercised.[4][8]

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following diagram outlines the minimum required PPE.

Caption: Essential Personal Protective Equipment (PPE) for handling this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[8] Use of a chemical fume hood is strongly recommended to keep airborne concentrations low.[8]

-

Eyewash and Safety Shower: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[8]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid breathing dust.[9] Minimize dust generation and accumulation.[8]

-

Wash hands and any exposed skin thoroughly after handling.[6][9]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][8]

Storage Requirements

-

Store in a tightly closed container.[8]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]

-

The recommended storage temperature is under inert atmosphere, in a cool, dark place, preferably below 15°C.[3]

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of an exposure. The following flowchart details the initial response steps.

Caption: First aid response workflow for exposure to this compound.

Detailed First Aid Measures:

-

Inhalation: If inhaled, move the person into fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[4][8]

-

Skin Contact: In case of skin contact, take off immediately all contaminated clothing.[9] Wash off with soap and plenty of water for at least 15 minutes and consult a physician.[4][8]

-

Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[4] Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[4][9]

-

Ingestion: If swallowed, rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4][8] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][10]

Fire and Explosion Hazard Data

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4][8][11]

-

Firefighting Instructions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][8]

Accidental Release Measures

In the event of a spill, immediate and proper cleanup is necessary to prevent contamination and exposure.

-

Personal Precautions: Use personal protective equipment as outlined in Section 3.1.[4] Evacuate personnel to safe areas and ensure adequate ventilation. Avoid breathing dust.[4][12]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or water bodies.[4][10]

-

Cleanup Procedures:

Toxicological and Ecological Information

Toxicological Profile

The toxicological data for this compound is not extensive. However, the available information indicates the following potential health effects:

-

Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[6][8] Harmful if swallowed.[5]

-

Chronic Effects: No information was found on the chronic health effects of exposure to this substance.[8]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4][12]

Ecological Information

There is limited information available on the ecological effects of this compound. It is advised to prevent its release into the environment.[10]

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations. It is recommended to contact a licensed professional waste disposal service.[4] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. By understanding its hazards and implementing the rigorous safety protocols outlined in this guide, researchers and scientists can mitigate risks and ensure a safe working environment. The causality behind these protocols is rooted in the precautionary principle, especially given the incomplete toxicological profile of the substance. Each step, from PPE selection to emergency response, forms a self-validating system to protect personnel and the environment.

References

-

Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98% - Cole-Parmer. [Link]

-

2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem - NIH. [Link]

-

MSDS of 2-Amino-5-chloro-3-nitrobenzotrifluoride - Capot Chemical. [Link]

-

Aminopyridines - EPA. [Link]

-

This compound - AOBChem. [Link]

-

2-Amino-5-nitropyridine - the NIST WebBook. [Link]

- Process for preparing 2-amino-5-chloropyridine - Google P

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. This compound | 5409-39-2 [chemicalbook.com]

- 3. This compound | 5409-39-2 | TCI AMERICA [tcichemicals.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pharmacopoeia.com [pharmacopoeia.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.cn [capotchem.cn]

GHS classification for 2-Amino-5-chloro-3-nitropyridine

Technical Guide: GHS Classification and Safety Protocols for 2-Amino-5-chloro-3-nitropyridine

Executive Summary & Chemical Identity

This compound (CAS: 5409-39-2) is a critical heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates, including quinolone antibiotics and specific agrochemicals. Due to its functional density—containing an amine, a chloro, and a nitro group on a pyridine ring—it exhibits distinct reactivity profiles that necessitate rigorous safety protocols.

This guide provides an authoritative breakdown of its GHS (Globally Harmonized System) classification, the toxicological mechanisms driving these hazards, and validated handling protocols to ensure scientific integrity and personnel safety.

Chemical Profile

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | |

| Molecular Formula | C₅H₄ClN₃O₂ |

| Molecular Weight | 173.56 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 193–197 °C |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

GHS Classification Matrix

The classification below synthesizes data from major regulatory bodies (ECHA, PubChem) and supplier Safety Data Sheets (SDS). While "Acute Toxicity" data is often estimated for intermediates, the irritation potential is well-characterized based on structural alerts and analog data.

Hazard Statements (H-Codes)

| Hazard Class | Category | H-Code | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[2][3][4] |

| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1][3][5][6] |

| Acute Toxicity (Oral) | Category 4* | H302 | Harmful if swallowed.[4] |

*Note: Category 4 is frequently assigned as a precautionary classification for nitropyridine derivatives where specific LD50 data is proprietary or falls within the 300–2000 mg/kg range.

Precautionary Statements (P-Codes)

-

Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[2]

-

Response:

Toxicological Mechanisms & Structural Alerts

Understanding the why behind the classification is essential for risk assessment in drug development.

-

Nitro-Group Toxicity (H302, H335): The nitro group (-NO₂) at the 3-position is a strong electron-withdrawing group. In metabolic pathways, nitroaromatics can undergo enzymatic reduction to nitroso and hydroxylamine intermediates. These metabolites are often reactive, capable of binding to cellular macromolecules, which contributes to the acute toxicity (H302) and potential respiratory irritation (H335).

-

Aminopyridine Reactivity (H315, H319): The 2-aminopyridine moiety is basic. However, the presence of the electron-withdrawing nitro and chloro groups reduces the basicity of the amine but increases the acidity of the amide proton (if tautomerization occurs). This chemical environment facilitates interaction with mucosal membranes and dermal proteins, leading to the observed irritation (H315) and severe eye irritation (H319).

-

Sensitization Potential: While not formally classified as a sensitizer (H317) in all datasets, halogenated nitropyridines are structural alerts for skin sensitization. Researchers should treat the substance as a potential sensitizer during long-term handling.

Experimental Validation Protocols

To validate the safety profile of a new batch or synthesis lot, the following OECD-compliant workflows are recommended. These are not merely tests but self-validating systems to ensure data integrity.

A. Purity & Identity Verification (Pre-requisite)

Before toxicity testing, ensure the sample is representative.

-

Technique: ¹H-NMR (DMSO-d₆) and HPLC (>98% purity).

-

Acceptance Criteria: No significant impurities (>0.1%) that are known potent toxins (e.g., unreacted 2-amino-5-chloropyridine).

B. In Vitro Irritation Assessment (Replacement for Draize Test)

Modern ethical standards prioritize in vitro methods.

-

Reconstructed Human Epidermis (RhE) Test (OECD 439):

-

Protocol: Apply 25 mg of solid substance to the RhE tissue surface. Incubate for 42 minutes. Rinse and incubate post-treatment for 42 hours.

-

Readout: Measure cell viability via MTT assay.

-

Decision Logic: Viability ≤ 50% indicates Category 2 (Irritant).

-

C. GHS Decision Logic Diagram

The following diagram illustrates the logic flow for determining the GHS classification for this compound based on experimental data.

Caption: Logical workflow for assigning GHS Hazard Categories based on quantitative toxicity endpoints.

Safe Handling & Engineering Controls

For drug development professionals handling this compound, standard laboratory practices are insufficient. The following "Level 2+" protocol is required due to the combination of dust potential and irritation hazards.

Handling Workflow

-

Engineering Controls:

-

Primary: All weighing and transfer operations must be conducted inside a Chemical Fume Hood or a Powder Containment Enclosure .

-

Air Velocity: Maintain face velocity > 0.5 m/s.

-

HEPA Filtration: Recommended if handling quantities > 100g to prevent particulate release.

-

-

Personal Protective Equipment (PPE):

-

Respiratory: N95 (US) or P2 (EU) dust mask is the minimum. For prolonged operations, use a half-face respirator with P100 cartridges.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during synthesis workup.

-

Ocular: Chemical safety goggles. Safety glasses are inadequate due to the fine powder nature (H319).

-

-

Emergency Response:

-

Spill: Do not dry sweep. Dampen with water or use a HEPA vacuum to avoid generating dust. Neutralize surface with mild detergent.

-

Decontamination: this compound can be deactivated by oxidation (e.g., dilute bleach) followed by alkaline hydrolysis, though incineration is the preferred disposal method.

-

Safety Workflow Diagram

Caption: Operational workflow ensuring containment from storage to disposal.

References

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine Compound Summary (Related Structure Analysis). National Library of Medicine. Retrieved January 31, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[4] C&L Inventory. Retrieved January 31, 2026, from [Link]

-

OECD. (2019). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals. Retrieved January 31, 2026, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Strategic Sourcing Guide: 2-Amino-5-chloro-3-nitropyridine (CAS 2789-25-5)

The following technical guide is structured as a strategic whitepaper designed for drug development professionals. It synthesizes chemical engineering principles with supply chain intelligence to provide an actionable roadmap for procuring and validating 2-Amino-5-chloro-3-nitropyridine .

Executive Summary

In the landscape of heterocyclic drug discovery, This compound serves as a critical "linchpin" intermediate.[1] Its structural uniqueness—possessing an amino group adjacent to a nitro group on a pyridine ring—makes it the ideal precursor for synthesizing imidazo[4,5-b]pyridines via reduction and cyclization.[1] This scaffold is ubiquitous in kinase inhibitors, antiviral agents, and next-generation herbicides.

However, the supply chain for this compound is bifurcated between high-cost catalog resellers and variable-quality bulk manufacturers.[1] This guide provides a technical framework to identify reliable suppliers, understand critical quality attributes (CQAs) based on synthesis routes, and implement a self-validating quality control system.

Chemical Profile & Critical Quality Attributes (CQAs)

To source effectively, one must understand the molecule not just as a product, but as the output of a specific chemical process.[1]

| Attribute | Specification | Technical Note |

| CAS Number | 2789-25-5 | Distinct from its isomer 2-Amino-3-chloro-5-nitropyridine (CAS 22353-35-1).[1] |

| IUPAC Name | 5-Chloro-3-nitropyridin-2-amine | |

| Molecular Formula | C₅H₄ClN₃O₂ | MW: 173.56 g/mol |

| Appearance | Yellow to Orange Crystalline Powder | Darkening indicates oxidation or photo-degradation.[1] |

| Melting Point | 196°C – 200°C | Sharp range indicates high purity; broad range suggests regioisomer contamination. |

| Solubility | DMSO, DMF, hot Methanol | Poor solubility in water/non-polar solvents complicates workup. |

| Purity Target | ≥ 98.0% (HPLC) | <98% risks poisoning palladium catalysts in downstream reduction steps. |

Synthesis-Driven Impurity Analysis

Understanding the synthesis route allows you to predict the impurities a supplier might not declare.[1] The dominant industrial route involves the electrophilic nitration of 2-amino-5-chloropyridine .[1]

Mechanism & Impurity Logic

Because the amino group is strongly activating and ortho/para directing, and the 5-chloro position blocks the para site, nitration favors the 3-position (ortho).[1] However, process deviations lead to specific impurities.

Diagram 1: Synthesis Pathway & Impurity Origins

Caption: Electrophilic nitration pathway showing the origin of critical impurities based on reaction kinetics.

Implications for QC:

-

Unreacted Starting Material (2-Amino-5-chloropyridine): Must be monitored.[1] It competes in downstream reactions but will not cyclize to the imidazo-ring, leading to "dead-end" byproducts.[1]

-

Regioisomers: Rare due to the blocking chlorine at C5, but 2-amino-5-chloro-X-nitro isomers are theoretically possible if the starting material contained 2-amino-3-chloropyridine.[1]

Supplier Landscape Analysis

The market is divided into Originators (who perform the nitration) and Distributors (who repackage).[1] For GMP or late-stage development, identifying the Originator is crucial for traceability.[1]

Tier 1: Bulk Manufacturers (Originators/CDMOs)

Best for: Pilot plant scale, GMP requirements, Custom specifications.

-

Jubilant Ingrevia (India): A global leader in pyridine chemistry. They vertically integrate from the basic pyridine building blocks, ensuring high batch-to-batch consistency.[1]

-

Capot Chemical (China): Specializes in custom synthesis of pyridine derivatives. Good for kg-scale non-GMP needs.[1]

-

AOBChem (USA/China): Strong catalog presence with capabilities for bulk scale-up.[1]

Tier 2: Catalog Distributors

Best for: Discovery phase (mg to g scale), quick delivery.

-

Sigma-Aldrich (MilliporeSigma): High reliability, extensive documentation (SDS, CoA), but highest cost per gram.

-

Combi-Blocks / Enamine: Excellent balance of price and purity for medicinal chemistry discovery programs.[1]

-

Fisher Scientific: Aggregator for various brands; good for consolidating procurement.

Comparative Sourcing Matrix

| Supplier Category | Typical Purity | Lead Time | Documentation | Risk Profile |

| Global Catalog (e.g., Sigma) | >98% | 1-3 Days | Full (CoA, SDS, NMR) | Low |

| Specialty Building Block (e.g., Combi-Blocks) | >97% | 3-7 Days | Standard CoA | Low-Medium |

| Bulk/CDMO (e.g., Jubilant) | >98% | 4-8 Weeks | Full Master Batch Record | Low (High Setup Effort) |

| Aggregators (e.g., LookChem) | Variable | Variable | Variable | High (Must Validate) |

Incoming Quality Control (IQC) Protocol

Do not rely solely on the supplier's Certificate of Analysis (CoA). Implement this self-validating protocol to ensure the reagent does not compromise your downstream synthesis.

A. Identity & Purity Workflow

Diagram 2: IQC Decision Tree

Caption: Step-by-step decision matrix for validating incoming chemical lots.

B. Analytical Methodologies

1. HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV @ 254 nm (Pyridine ring absorption) and 350 nm (Nitro group conjugation).

-

Pass Criteria: Single major peak >98% area. No peak at the retention time of 2-amino-5-chloropyridine (usually elutes earlier due to lack of nitro group).[1]

2. 1H-NMR (Identity)

-

Solvent: DMSO-d6.

-

Key Signals:

Safety & Handling (HSE)

This compound is a nitro-aromatic amine.[1] Standard laboratory safety is insufficient; enhanced precautions are required.

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

Explosion Risk: Like many nitro-compounds, it may decompose violently if heated under confinement or subjected to shock, although it is generally stable.

-

-

Storage: Store under inert atmosphere (Nitrogen) at 2-8°C. Protect from light.

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers for NOx and HCl gases.

References

-

Jubilant Ingrevia. Pyridine Derivatives Product Portfolio. Retrieved from

-

Sigma-Aldrich. Product Specification: 4-Amino-2-chloro-3-nitropyridine (Synonym mapping).[1] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2789-25-5.[1] Retrieved from

-

Organic Syntheses. Synthesis of 2,3-Diaminopyridine via reduction of nitro-intermediates. Org.[3][4] Synth. 1964, 44,[1] 34. Retrieved from

-

AOBChem. Catalog Entry for this compound. Retrieved from

Sources

2-Amino-5-chloro-3-nitropyridine: A Comprehensive Technical Guide to a Versatile Synthetic Building Block

Introduction: Unlocking Molecular Complexity

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount. 2-Amino-5-chloro-3-nitropyridine is a quintessential example of such a scaffold, offering a unique combination of reactive sites that can be selectively addressed to build molecular complexity. Its molecular formula is C₅H₄ClN₃O₂, with a molecular weight of 173.56 g/mol . This guide provides an in-depth exploration of this versatile molecule, moving beyond simple reaction schemes to elucidate the underlying chemical principles and provide field-proven protocols for its synthesis and derivatization. We will explore its intrinsic properties, detail its synthesis, map its reactivity, and showcase its application in the development of targeted therapeutics, providing researchers with a practical and scientifically rigorous resource.

Core Physicochemical Properties and Characterization

A thorough understanding of a building block's fundamental properties is the bedrock of successful synthetic planning. This compound is a light yellow to brown crystalline solid, a characteristic that should be confirmed upon receipt of the material.[1] Key physical data are summarized below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄ClN₃O₂ | [2] |

| Molecular Weight | 173.56 g/mol | [2] |

| Appearance | Light yellow to Brown to Dark green powder/crystal | [1] |

| Melting Point | 193-197 °C | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) | [1] |

| Storage | Room temperature, inert atmosphere, keep in dark place | [1] |

Spectroscopic analysis is critical for confirming the identity and purity of the material. Quantum mechanical studies and experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy have been used to analyze the vibrational modes of the molecule. Computational analyses, such as Natural Bond Orbital (NBO) analysis, confirm the molecule's stability arising from charge delocalization.[3]

Synthesis: A Step-by-Step Protocol

The most reliable and common method for preparing this compound is through the electrophilic nitration of its precursor, 2-amino-5-chloropyridine.[2] The causality behind this specific reaction choice is rooted in the directing effects of the substituents on the pyridine ring. The amino group (-NH₂) at the C2 position is a strong activating group and, in concert with the chloro group at C5, directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position. The use of a mixed-acid system (concentrated sulfuric and nitric acid) is essential; the sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion in situ.[2]

Detailed Experimental Protocol: Nitration of 2-amino-5-chloropyridine

This protocol is adapted from established and verified supplier methodologies.[1][2]

Reagents & Equipment:

-

2-amino-5-chloropyridine (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃, ~1.05 eq)

-

Ice water

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Reaction vessel with stirring and temperature control

-

Dropping funnel

Procedure:

-

Reaction Setup: In a suitable reaction vessel, carefully add 2-amino-5-chloropyridine (e.g., 2.57 g, 20.0 mmol) to concentrated sulfuric acid (e.g., 6.30 mL) while stirring at room temperature (25 °C).

-

Addition of Nitrating Agent: Cool the mixture if necessary and begin the dropwise addition of fuming nitric acid (e.g., 0.860 mL, 21.1 mmol) over approximately 15 minutes. It is critical to maintain strict temperature control during this exothermic addition.

-

Reaction: After the addition is complete, warm the reaction mixture to 55 °C and maintain this temperature with continuous stirring for 1.25 hours. Monitor the reaction progress by a suitable method (e.g., TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger vessel, prepare a substantial amount of ice water (e.g., 60 g).

-

Quenching & Precipitation: Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. This will quench the reaction and dilute the acid.

-

Neutralization: Neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide solution until the pH reaches 11. This step deprotonates the product, causing it to precipitate out of the solution as a solid.[1]

-

Isolation: Collect the precipitated yellow solid by filtration. Wash the filter cake thoroughly with deionized water to remove residual salts.

-

Drying: Dry the product under reduced pressure at 50 °C to a constant weight. Expected yield is approximately 67%.[1]

Caption: Synthesis workflow for the target compound.

Reactivity and Synthetic Utility: A Multi-faceted Hub

The synthetic power of this compound stems from the distinct reactivity of its three functional groups. The electron-deficient nature of the pyridine ring, further amplified by the potent electron-withdrawing nitro group at C3, makes the chloro-substituent at C5 an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). The nitro group itself can be readily reduced to an amine, opening pathways to fused heterocyclic systems. Finally, the existing amino group at C2 provides another handle for derivatization.

Nucleophilic Aromatic Substitution (SNAr) at C5

The SNAr reaction is perhaps the most valuable transformation for this building block. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the nitro group, lowering the activation energy for the reaction. Subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.

Typical Nucleophiles:

-

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic)

-

O-Nucleophiles: Alcohols and phenols (typically as alkoxides/phenoxides)

-

S-Nucleophiles: Thiols (as thiolates)

This protocol is based on procedures for analogous 2-chloro-3-nitropyridine systems and represents a robust starting point.[4][5]

Reagents & Equipment:

-

This compound (1.0 eq)

-

Piperazine derivative (e.g., N-Boc-piperazine, 1.1 eq)

-

Anhydrous solvent (e.g., Dioxane, Acetonitrile, or DMF)

-

Base (e.g., K₂CO₃ or DIPEA, 2.0 eq)

-

Reaction vessel with reflux condenser and inert atmosphere (N₂ or Ar)

Procedure:

-

Setup: To a flame-dried reaction vessel under an inert atmosphere, add this compound, the piperazine derivative, and the base.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature. If a solid precipitate (inorganic salts) is present, filter it off.

-

Extraction: Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-substituted product.

Reduction of the Nitro Group: Gateway to Imidazopyridines

Reduction of the C3-nitro group is a critical transformation that yields 5-chloro-pyridine-2,3-diamine . This diamine is an essential precursor for constructing fused bicyclic systems, most notably the imidazo[4,5-b]pyridine core found in numerous kinase inhibitors.[6]

Common reduction methods include:

-

Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst.[7]

-

Metal-Acid Systems: Using metals like tin(II) chloride (SnCl₂) in HCl, or iron powder in acetic or hydrochloric acid.[8]

This is a classic and reliable method for nitro group reduction in the presence of other sensitive functional groups.

Reagents & Equipment:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Reaction vessel with stirring

Procedure:

-

Setup: Dissolve this compound in a suitable solvent like ethanol or ethyl acetate in a round-bottom flask.

-

Reagent Addition: Add a solution of SnCl₂·2H₂O in concentrated HCl to the flask. The reaction is often exothermic and may require cooling in an ice bath.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC, noting the disappearance of the yellow color).

-

Work-up: Cool the mixture and carefully quench by pouring it into ice.

-

Neutralization: Basify the mixture by the slow addition of a saturated NaHCO₃ solution or concentrated NaOH until the pH is > 8. This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry multiple times with ethyl acetate. The tin salts can be slow to filter; direct extraction is often more efficient.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting 5-chloro-pyridine-2,3-diamine can be used in the next step, often without further purification.

Palladium-Catalyzed Cross-Coupling Reactions

While aryl chlorides are generally less reactive than bromides or iodides in cross-coupling, the electron-deficient nature of the this compound ring makes such reactions feasible. Modern catalyst systems, particularly those for Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have expanded the scope to include activated chloropyridines.

-

Buchwald-Hartwig Amination: This reaction would form a new C-N bond at the C5 position, competing with the SNAr pathway. The choice between these two depends on the nucleophile and conditions. The Buchwald-Hartwig reaction is palladium-catalyzed and often requires a strong, non-nucleophilic base (e.g., NaOtBu) and specialized phosphine ligands.[9][10]

-

Suzuki-Miyaura Coupling: This reaction forges a C-C bond at the C5 position by coupling with an organoboron reagent (e.g., phenylboronic acid). It requires a palladium catalyst, a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system.[11][12] The presence of the free amino group can sometimes complicate catalysis, but successful couplings on aminopyridines have been reported.[13]

Due to the high reactivity of the C5 position towards SNAr, cross-coupling reactions on this substrate are less common and require careful optimization to avoid side reactions. Often, the SNAr product is formed first, and a different reactive handle is used for subsequent cross-coupling.

Sources

- 1. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of Nitropyridines in Bioactive Molecule Synthesis

<-3a--22_in-depth_technical_guide_on_the_role_of_nitropyridines_in_the_synthesis_of_bioactive_molecules_22_>

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Unassuming Power of the Nitro Group

In the vast landscape of heterocyclic chemistry, pyridines stand out as a "privileged structural motif" in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] Among the diverse array of pyridine derivatives, nitropyridines have emerged as exceptionally versatile and powerful building blocks in the synthesis of complex bioactive molecules.[1][2][3] From a synthetic chemist's perspective, the nitro group is far more than a simple substituent; it is a strategic tool that profoundly influences the reactivity of the pyridine ring and serves as a precursor to a variety of essential nitrogen-containing functionalities.[2]

The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern synthetic chemistry.[4][5] Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a plethora of further chemical transformations.[2] This guide delves into the core chemical transformations of nitropyridines, explores their application through case studies of marketed drugs, and provides validated experimental protocols to empower researchers in their synthetic endeavors.

Pillar 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Reaction

The most significant role of the nitro group on a pyridine ring is its ability to facilitate nucleophilic aromatic substitution (SNAr). The combined electron-withdrawing effects of the ring nitrogen and the nitro group render the carbon atoms at the positions ortho and para to the nitro group highly electrophilic and susceptible to attack by nucleophiles.[4][6]

Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is the key to the reaction's feasibility. The negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group, which is a highly stabilizing factor.[4][5][6] When a good leaving group, such as a halide, is present at the site of attack, it is subsequently eliminated, restoring the ring's aromaticity.[5][7]

Generalized Experimental Protocol: SNAr of 2-Chloro-3-nitropyridine with a Primary Amine

This protocol describes a typical SNAr reaction, a fundamental transformation for creating C-N bonds.

Materials:

-

2-Chloro-3-nitropyridine

-

Primary amine (e.g., morpholine, piperazine derivative)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))

-

Base (e.g., K2CO3, Et3N)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in the chosen anhydrous solvent, add the primary amine (1.1 eq) and the base (2.0 eq).

-

Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired substituted aminonitropyridine.[8]

Pillar 2: Nitro Group Reduction - Gateway to Aminopyridines

The transformation of a nitro group into a primary amine is one of the most fundamental and enabling reactions in the synthesis of bioactive molecules.[2][9] Aminopyridines are crucial intermediates, serving as handles for amide bond formation, diazotization reactions, and as directing groups in further ring functionalization.[1][8]

Choosing the Right Reducing Agent: The choice of reduction method is critical and depends on the presence of other functional groups in the molecule.

| Method | Reagents | Typical Conditions | Advantages | Limitations | Reference(s) |

| Catalytic Hydrogenation | H2 gas, Pd/C or Raney Ni | 1-5 atm H2, RT-50°C, MeOH or EtOH | High yield, clean reaction, scalable. | Can reduce other functional groups (alkenes, alkynes, some halides). | [9][10] |

| Metal/Acid Reduction | Fe, Sn, or Zn with HCl or AcOH | Reflux | Tolerates many functional groups, cost-effective. | Harsh acidic conditions, stoichiometric metal waste. | [9][10][11] |

| Transfer Hydrogenation | Ammonium formate, Hydrazine | Pd/C, RT-80°C | Avoids use of H2 gas, generally mild. | Can be slower than direct hydrogenation. | [12] |

| Chemoselective Reduction | SnCl2·2H2O | EtOH or EtOAc, Reflux | Mild, tolerates esters, amides, and nitriles. | Stoichiometric tin waste. | [10] |

Generalized Experimental Protocol: Reduction of a Nitropyridine using Tin(II) Chloride

This protocol provides a reliable method for the chemoselective reduction of a nitro group in the presence of other sensitive functionalities.

Materials:

-

Substituted nitropyridine

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the nitropyridine substrate (1.0 eq) in ethanol or ethyl acetate.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in portions.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the mixture to room temperature and carefully quench by pouring it into a stirred, saturated solution of NaHCO3 to neutralize the acid and precipitate tin salts.

-

Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with DCM or EtOAc.

-

Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent (2 x volumes).

-

Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure to yield the crude aminopyridine.

-

Purify as necessary by column chromatography or recrystallization.[10]

Pillar 3: Cross-Coupling Reactions - Expanding the Chemical Space

While SNAr is powerful, modern transition-metal-catalyzed cross-coupling reactions have further expanded the utility of nitropyridines. These methods allow for the formation of C-C and C-N bonds at positions that may not be amenable to SNAr.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can couple halonitropyridines with boronic acids to form biaryl structures. More recently, methods have been developed for the direct denitrative coupling, where the nitro group itself is replaced, offering an innovative approach to functionalization.[13]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds between halonitropyridines and various amines, often under milder conditions than traditional SNAr.[13]

-

Copper-Catalyzed Couplings: Copper catalysis has emerged as a cost-effective and efficient method for coupling nitroarenes (including nitropyridines) with aryl boronic acids to construct diarylamines.[14]

These advanced techniques provide medicinal chemists with a powerful toolkit to rapidly build molecular diversity from readily available nitropyridine scaffolds.

Visualizing the Synthetic Strategy

The versatility of nitropyridines can be summarized in a general workflow, showcasing the primary synthetic pathways stemming from a common intermediate.

Caption: Simplified retrosynthetic analysis of Nilotinib.

In this synthesis, the nitro group serves two purposes: first, as a precursor to the essential amine, and second, its electron-withdrawing nature facilitates the initial amide coupling. This highlights the strategic placement of the nitro group to enable subsequent transformations. [15]

Case Study 2: Nevirapine (Viramune®) - An Anti-HIV Agent

Nevirapine was the first non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection. [16]The commercial synthesis of Nevirapine relies on the condensation of two key pyridine-based fragments, one of which is 2-chloro-3-amino-4-picoline (CAPIC) . [16][17]The synthesis of CAPIC itself often starts from a nitropyridine precursor. For instance, 2-chloro-4-methyl-3-nitropyridine can be catalytically hydrogenated to furnish the required 3-amino group of CAPIC. [18]The SNAr reaction between CAPIC and the second pyridine fragment, followed by an intramolecular cyclization, ultimately yields the complex tricyclic core of Nevirapine. [17][19][20] The use of 2-chloro-3-nitropyridine derivatives is central to this process, where the chloro atom acts as a leaving group in the key bond-forming step, and the nitro group is a synthetic handle for introducing the necessary amine functionality. [8]

Conclusion and Future Outlook

Nitropyridines are indispensable tools in the arsenal of the medicinal chemist. [2]Their unique electronic properties, primarily driven by the powerful nitro group, allow for a range of predictable and high-yielding transformations that are fundamental to the construction of complex, biologically active molecules. From facilitating SNAr reactions to serving as a masked amino group, nitropyridines provide a robust platform for molecular diversification. [1][2]As synthetic methodologies continue to advance, particularly in the realm of transition-metal catalysis, the strategic applications of nitropyridines in drug discovery and development are set to expand even further, solidifying their status as truly privileged intermediates in the quest for new medicines.

References

-

Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

-

Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

-

Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH. [Link]

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). PMC. [Link]

-

Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. (n.d.). PMC. [Link]

-

Kappe, C. O., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. PMC - NIH. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

-

Bulavka, V. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

-

What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? (n.d.). LookChem. [Link]

-

Bulavka, V. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. ResearchGate. [Link]

-

Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. (n.d.). Semantic Scholar. [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

-

Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. (2024). PMC - NIH. [Link]

-

Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. (n.d.). Dissertation. [Link]

-

Cheung, J. M., et al. (2019). Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. Columbia Undergraduate Science Journal. [Link]

-

Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. (2024). PubMed. [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. [Link]

-

Nevirapine Batch Transfer Document. (n.d.). Semantic Scholar. [Link]

- Preparation method of 2-chloro-5-nitropyridine. (n.d.).

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI. [Link]

-

Nitropyridines: Synthesis and reactions. (2025). ResearchGate. [Link]

- Lowcost, high yield synthesis of nevirapine. (n.d.).

-

Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. (n.d.). ChemRxiv. [Link]

- A process for preparation of nevirapine. (n.d.).

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. [Link]

- Method for preparing 2-chloro-5-nitropyridine. (n.d.).

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI. [Link]

-

Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). PMC. [Link]

-

(PDF) 2-Chloro-5-nitropyridine. (n.d.). ResearchGate. [Link]

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). RSC Publishing. [Link]

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

-

Sriram, D., Yogeeswari, P., & Kishore, M. R. K. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. Pharmazie, 61(11), 895-897. [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). ACS Publications. [Link]

-

Nitropvridines and their Reduction Products (Except Amines). (2008). Semantic Scholar. [Link]-Scriven-Murugan/131f452296d91114565b938f3259e8f49514f762)

-

Free Full-Text | Nitropyridines in the Synthesis of Bioactive Molecules | Notes. (n.d.). MDPI. [Link]

-

A Review on the Medicinal Importance of Pyridine Derivatives. (2015). ResearchGate. [Link]

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC. [Link]

-

Cross-Coupling Reactions of Nitroarenes. (2021). PubMed. [Link]

-

2-Chloro-3-nitropyridine. (n.d.). PubChem - NIH. [Link]

-

A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.). Semantic Scholar. [Link]

- Preparation method of 2-chloro-3-aminopyridine. (n.d.).

-

Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. (n.d.). MDPI. [Link]

-

Cross-coupling reaction. (n.d.). Wikipedia. [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.).

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. guidechem.com [guidechem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 18. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 19. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 20. WO2012168949A2 - A process for preparation of nevirapine - Google Patents [patents.google.com]

Strategic Utilization of 2-Amino-5-chloro-3-nitropyridine in Medicinal Chemistry

[1][2][3]

Executive Summary

This compound (CAS: 31430-47-2) represents a "privileged structure" precursor in drug discovery.[1][2] Its utility stems from its dense functionalization: an electron-withdrawing nitro group ortho to an electron-donating amino group, combined with a halogen handle at the C-5 position.[1][2] This specific arrangement allows for orthogonal reactivity—enabling sequential transformations that build fused heterocyclic systems (principally imidazo[4,5-b]pyridines ) while reserving the C-5 chlorine for late-stage diversification via palladium-catalyzed cross-coupling.[1][2]

This guide analyzes the reactivity profile, synthetic utility, and experimental protocols required to leverage this scaffold in the development of kinase inhibitors, GPCR ligands, and antibacterial agents.[1][2][3]

Structural Analysis & Reactivity Profile[1][4]

The molecule is defined by three distinct reactive centers, each governed by specific electronic effects:

| Reactive Center | Electronic Character | Primary Chemical Utility |

| C-3 Nitro Group | Strongly electron-withdrawing (-M, -I).[1][2] | Reduction Gateway: Precursor to 2,3-diaminopyridine for imidazole/pyrazine ring fusion.[1][2][3] |

| C-2 Amino Group | Electron-donating (+M).[1][2] | Nucleophile: Participates in cyclization; capable of diazotization (Sandmeyer) to introduce F, Br, or I. |

| C-5 Chlorine | Inductive withdrawal; stable bond.[2][3] | Coupling Handle: Site for Suzuki-Miyaura or Buchwald-Hartwig coupling. Note: Reactivity is enhanced by the pyridine nitrogen and ortho-nitro group.[1] |

Mechanistic Insight: The "Ortho-Effect"

The proximity of the C-2 amino and C-3 nitro groups is the defining feature.[1][2] The intramolecular hydrogen bond between the amino hydrogen and the nitro oxygen stabilizes the planar conformation, but also primes the molecule for reductive cyclization.[1][2][3] Unlike simple chloropyridines, the 3-nitro group significantly decreases the electron density of the ring, facilitating nucleophilic attacks if the amino group is diazotized or modified.[1][2][3]

Core Synthetic Workflows

Synthesis of the Scaffold

While commercially available, the scaffold is synthesized via the chlorination of 2-aminopyridine followed by nitration.[1][2]

-

Step 1: Chlorination of 2-aminopyridine (using Cl₂ or NCS) typically occurs at C-5 due to para-directing amino influence.[1][2]

-

Step 2: Nitration (HNO₃/H₂SO₄) installs the nitro group at C-3.[1]

-

Critical Control Point: Temperature control during nitration is vital to prevent oxidation of the amino group or over-nitration.[1][3]

The Imidazo[4,5-b]pyridine Gateway

The most common application is the synthesis of imidazo[4,5-b]pyridines, a scaffold ubiquitous in kinase inhibitors (e.g., inhibitors of aurora kinases or EGFR).[1][2][3]

The Pathway:

-

Cyclization: The resulting 2,3-diamino-5-chloropyridine reacts with an electrophile (aldehyde, carboxylic acid, or orthoester).[1][2]

Why Iron (Fe) over Palladium (Pd/C)? Using catalytic hydrogenation (Pd/C, H₂) carries a high risk of hydrodechlorination (cleaving the C-5 chlorine).[1][3] The use of Iron powder in acetic acid (Fe/AcOH) or Tin(II) chloride (SnCl₂) is chemoselective, reducing the nitro group while leaving the C-5 chlorine intact for future coupling.[1][3]

Experimental Protocols

Protocol A: Chemoselective Reduction to 2,3-Diamino-5-chloropyridine

This protocol avoids hydrodechlorination, preserving the C-5 handle.[1][2]

Reagents:

Procedure:

-

Dissolution: Suspend the nitropyridine starting material in Ethanol/Water in a round-bottom flask.

-

Activation: Add NH₄Cl and heat the mixture to 60°C.

-

Reduction: Add Iron powder portion-wise over 15 minutes. (Caution: Exothermic).[3]

-

Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).[3] The bright yellow nitro spot will disappear, replaced by a polar, fluorescent diamine spot.[1][2][3]

-

Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1][3]

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is typically used immediately in the next step due to the oxidation sensitivity of diamines.[1][3]

Protocol B: One-Pot Cyclization to 6-Chloro-2-substituted-imidazo[4,5-b]pyridine

Leveraging the diamine generated above.[1][2]

Reagents:

Procedure:

Visualization: Divergent Synthesis Map

The following diagram illustrates how the core scaffold serves as a divergence point for multiple heterocycles.

Caption: Divergent synthetic pathways from the this compound core.[1][2] Green nodes indicate fused heterocycles; the black node represents the final bioactive target.[1][2]

Advanced Strategy: C-5 Palladium Coupling

A common pitfall is attempting Suzuki couplings on the free amine/nitro core.[1][3] The free amino group can coordinate to Palladium, poisoning the catalyst.[1][2][3]

Best Practice Strategy:

-